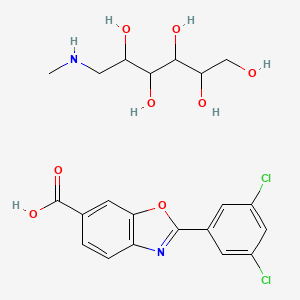

Methylglucamine; tafamidis

Description

Overview of Transthyretin Amyloidogenesis and Protein Misfolding Research

Transthyretin (TTR) amyloidogenesis is a debilitating condition characterized by the misfolding and aggregation of the TTR protein. clevelandclinic.orgmdpi.com Normally, TTR exists as a tetramer, a complex of four identical subunits, and functions as a transporter for thyroxine and retinol (B82714) (vitamin A). clevelandclinic.orgmdpi.com However, due to genetic mutations or age-related factors, this tetramer can become unstable and dissociate into its individual monomers. frontiersin.orgnih.govhattramyloidosis.comfrontiersin.org These monomers are prone to misfolding and assembling into amyloid fibrils, which are insoluble protein deposits that can accumulate in various tissues and organs, leading to progressive dysfunction. clevelandclinic.orgmdpi.comfrontiersin.org This process is a hallmark of a broader class of ailments known as protein misfolding diseases, which include conditions like Alzheimer's and Parkinson's disease. nih.govfrontiersin.orgnih.gov

The accumulation of TTR amyloid fibrils can lead to a group of diseases known as transthyretin amyloidosis (ATTR). frontiersin.org These can be hereditary (ATTRv), caused by mutations in the TTR gene, or non-hereditary (ATTRwt), where the wild-type protein aggregates, typically in older individuals. nih.govfrontiersin.org The deposition of these fibrils can affect various parts of the body, including the peripheral nerves and the heart, leading to polyneuropathy and cardiomyopathy, respectively. clevelandclinic.orghattramyloidosis.com Research in this field focuses on understanding the molecular mechanisms driving this protein aggregation and developing therapeutic strategies to prevent or reverse it. embopress.orgneurodegenerationresearch.eubioisi.pt

Role of Small Molecule Stabilizers in Protein Quaternary Structure

A key therapeutic strategy for protein misfolding diseases like TTR amyloidosis is the use of small molecule stabilizers. tandfonline.comnih.gov These molecules, often referred to as pharmacological chaperones, are designed to bind to the native, functional conformation of a protein and stabilize it. nih.govpnas.orgnih.govmdpi.com In the case of TTR, the dissociation of the tetramer is the rate-limiting step in the formation of amyloid fibrils. pnas.org Therefore, small molecules that can bind to the TTR tetramer and prevent its dissociation can effectively inhibit the entire amyloidogenic cascade. pnas.orgnih.gov

These stabilizers often work by binding to specific sites on the protein, enhancing the forces that hold the subunits together. nih.govnih.gov For TTR, the thyroxine-binding sites, which are often unoccupied, present a prime target for such small molecules. tandfonline.comcureffi.org By occupying these sites, the stabilizers can "clamp" the tetramer together, increasing its kinetic stability and preventing the release of amyloidogenic monomers. pnas.orgplos.org This approach has been a major focus of drug discovery efforts for TTR amyloidosis. tandfonline.com

Historical Context of Tafamidis (B1682582) Discovery and Rational Drug Design Approaches

The development of tafamidis is a prime example of rational drug design aimed at stabilizing the TTR tetramer. nih.govresearchgate.netresearchgate.net Research into inhibiting TTR fibril formation began in the 1990s at The Scripps Research Institute, led by Jeffery W. Kelly. wikipedia.org The understanding that tetramer dissociation was the critical first step in amyloidogenesis led to a focused search for molecules that could prevent this from happening. pnas.orgcureffi.org

The discovery of a naturally occurring protective mutation (T119M) in some individuals, which stabilized the TTR tetramer even in the presence of a disease-causing mutation, provided a crucial insight. cureffi.org This "trans-suppression" effect demonstrated that stabilizing the tetramer was a viable therapeutic strategy. rsc.org Scientists then used a structure-based drug design approach to create small molecules that could mimic this protective effect. nih.govwikipedia.org This involved screening for compounds that could bind to the thyroxine-binding sites of TTR. tandfonline.comnih.gov Tafamidis, a benzoxazole (B165842) derivative, was identified as a potent and selective TTR kinetic stabilizer and was chosen for further development due to its favorable properties. pnas.orgnih.govrsc.org After its discovery, a company called FoldRx was co-founded by Kelly to develop tafamidis, which was later acquired by Pfizer. wikipedia.org

Overview of N-Methylglucamine (Meglumine) as a Chemical Entity and its Derivatives

N-methylglucamine, commonly known as meglumine (B1676163), is an amino sugar derived from sorbitol. chemicalbook.comnih.gov It is a white, crystalline powder that is highly soluble in water. chemicalbook.commubychem.com Chemically, it is 1-deoxy-1-(methylamino)-D-glucitol. nih.govmubychem.com Meglumine is an organic base and is often used in the pharmaceutical industry for various purposes. actylislab.comchemicalbook.com

Its primary applications include acting as a pH-adjusting agent and a solubilizing agent in pharmaceutical formulations. actylislab.comzoranchem.com Due to its ability to form salts with acidic compounds, meglumine can significantly enhance the solubility and bioavailability of poorly soluble drugs. zoranchem.comsigmaaldrich.com This property is particularly valuable for creating injectable and oral drug formulations. actylislab.comchenlangbio.com Meglumine is also used as a component of contrast media in diagnostic imaging techniques like X-rays, CT scans, and MRIs. chemicalbook.comchenlangbio.com

Interrelation between Tafamidis and N-Methylglucamine in Research Contexts

The connection between tafamidis and N-methylglucamine lies in the formulation of the drug product. Tafamidis is available in two main formulations: tafamidis meglumine and tafamidis free acid. arci.orgnih.gov The initial formulation developed and used in clinical trials was tafamidis meglumine, which combines the active drug, tafamidis, with meglumine. nih.govnih.gov

The use of meglumine in the formulation serves a specific purpose. While the development of a single high-dose soft gelatin capsule of tafamidis meglumine was hindered by concentration-dependent gelling, the salt form was utilized in the initial 20 mg capsules. nih.goveuropa.eu Later, a 61 mg tafamidis free acid capsule was developed for patient convenience and was shown to be bioequivalent to the 80 mg dose of tafamidis meglumine (administered as four 20 mg capsules). nih.gov The research and development process involved evaluating different formulations to achieve optimal release characteristics, with crospovidone being a key excipient in the tablet formulations. google.com Therefore, the interrelation is primarily one of pharmaceutical formulation, where meglumine was used to create a salt form of the active drug, tafamidis.

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2NO3.C7H17NO5/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-6H,(H,18,19);4-13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJDBUPLRMRBAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Research of the Compounds

Synthetic Pathways and Methodologies for Tafamidis (B1682582)

Tafamidis, chemically known as 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid, is a complex organic molecule whose synthesis has been approached through various chemical strategies. Research has focused on efficient and scalable methods for constructing the core benzoxazole (B165842) scaffold and introducing the desired functional groups.

Original Synthetic Routes and Chemical Transformations

The foundational synthetic approach to tafamidis involves a multi-step process that builds the benzoxazole ring system. A common strategy begins with the reaction of 4-amino-3-hydroxybenzoic acid and 3,5-dichlorobenzoyl chloride. This reaction forms an amide intermediate, 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid. The subsequent and crucial step is an intramolecular cyclization of this intermediate to form the benzoxazole ring of tafamidis. This cyclization is typically achieved under acidic conditions, which promotes the dehydration necessary for ring closure google.comyoutube.com.

Another practical synthetic route utilizes a zinc-methanesulfonic acid (MsOH) mediated intramolecular reductive cyclization ias.ac.innih.gov. This method starts with the readily available precursor, 3-hydroxy-4-nitrobenzoic acid ias.ac.in. The key transformation in this pathway is the reductive cyclization, which provides an efficient means of preparing 2-aryl benzoxazoles from ortho-nitro phenols under relatively mild reaction conditions ias.ac.in.

A more recent approach involves the synthesis of tafamidis starting from a tafamidis acetic acid adduct. This method also utilizes the cyclization of 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid, but in the presence of acetic acid and a sulfonic acid, to yield the tafamidis acetic acid adduct. This intermediate can then be converted to tafamidis meglumine (B1676163) through an adduct exchange with N-methyl-D-glucamine wikipedia.org.

Development of Novel Analogs and Precursors

Research into tafamidis has also led to the development of various analogs and precursors, primarily to explore structure-activity relationships and to develop prodrugs with altered pharmacokinetic properties. One notable example is the synthesis of brain-permeable amide analogs of tafamidis acs.orgacs.org. These derivatives are synthesized by forming an amide bond between the carboxylic acid group of tafamidis and a selected amine, such as a Boc-protected piperazine acs.orgacs.org. The synthesis of these amides is typically achieved using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) acs.org. The piperazine amide derivative, for instance, has been shown to penetrate the brain and undergo subsequent proteolysis to release the active tafamidis molecule acs.org.

Advanced Chemical Synthesis Techniques Applied to Benzoxazole Derivatives

The synthesis of the benzoxazole core, a key structural feature of tafamidis, has been a subject of extensive research, leading to the application of various advanced chemical synthesis techniques. These methods aim to improve yields, reduce reaction times, and employ more environmentally benign conditions.

One prominent advanced technique is microwave-assisted synthesis . This method has been successfully applied to the synthesis of 2-substituted benzoxazoles through the condensation of 2-aminophenol with aromatic aldehydes. The use of microwave irradiation can significantly accelerate the reaction, leading to high yields in shorter time frames compared to conventional heating methods.

Another area of advancement is the use of novel catalytic systems. For instance, a practical and straightforward approach for the synthesis of 2-aryl benzoxazoles from ortho-nitro phenols has been developed using an inexpensive and easy-to-handle combination of zinc and methanesulfonic acid (MsOH) under mild conditions ias.ac.innih.gov. Furthermore, a novel method for synthesizing tafamidis has been developed that involves reacting 4-amino-3-hydroxybenzoic acid with 3,5-dichlorobenzaldehyde (B167965) to form an imine, followed by an oxidative cyclization using a cyanide anion-containing catalyst under basic conditions in the presence of air google.com. This method notably avoids the use of additional oxidizing agents or metal catalysts google.com.

Table 1: Comparison of Selected Synthetic Methodologies for Tafamidis and its Benzoxazole Core

| Methodology | Key Reactants | Key Reagents/Conditions | Outcome | Reference(s) |

| Original Route | 4-amino-3-hydroxybenzoic acid, 3,5-dichlorobenzoyl chloride | Acidic conditions for cyclization | Forms the core structure of tafamidis through an amide intermediate. | google.comyoutube.com |

| Reductive Cyclization | 3-hydroxy-4-nitrobenzoic acid | Zinc, Methanesulfonic acid (MsOH) | Efficient synthesis of the 2-aryl benzoxazole core from an ortho-nitro phenol precursor. | ias.ac.innih.gov |

| Acetic Acid Adduct Route | 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid | Acetic acid, sulfonic acid, N-methyl-D-glucamine | Forms a tafamidis acetic acid adduct, which is then converted to tafamidis meglumine. | wikipedia.org |

| Amide Analog Synthesis | Tafamidis, Boc-protected amines | HATU (coupling agent) | Produces brain-permeable prodrugs of tafamidis. | acs.orgacs.org |

| Novel Oxidative Cyclization | 4-amino-3-hydroxybenzoic acid, 3,5-dichlorobenzaldehyde | Cyanide anion catalyst, basic conditions, air | A newer, efficient method for tafamidis synthesis that avoids metal catalysts. | google.com |

Synthesis and Chemical Modifications of N-Methylglucamine (Meglumine)

N-Methylglucamine, also known as meglumine, is a sugar alcohol derivative that serves as a counter-ion to tafamidis. Its synthesis and derivatization are well-established processes, starting from common monosaccharides.

Derivation from D-Sorbitol

N-methylglucamine is chemically named (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol, which indicates it is a derivative of the sugar alcohol D-sorbitol (also known as D-glucitol). The synthesis of amines from sugar alcohols like sorbitol can be achieved through a process called reductive amination youtube.comwikipedia.orggoogle.comyoutube.commasterorganicchemistry.com. This reaction involves treating the sugar alcohol with an amine, in this case, methylamine (B109427), in the presence of hydrogen gas and a suitable catalyst at elevated temperature and pressure google.com.

A more common and closely related industrial synthesis starts with D-glucose. In this process, D-glucose is reacted with methylamine to form an intermediate Schiff base (an imine), which is then hydrogenated in the presence of a catalyst, such as Raney nickel, to yield N-methylglucamine jocpr.comresearchgate.netmedkoo.comgoogle.com. This process is also a form of reductive amination youtube.comwikipedia.orgyoutube.commasterorganicchemistry.com. Since D-glucose is readily reduced to D-sorbitol, the synthesis from glucose is chemically analogous to a direct synthesis from sorbitol.

Synthesis of N-Methylglucamine Derivatives

The chemical structure of N-methylglucamine, with its secondary amine and multiple hydroxyl groups, allows for a variety of chemical modifications to produce a range of derivatives. These modifications can be broadly categorized into N-alkylation/acylation and reactions involving the hydroxyl groups.

N-Alkylation and N-Acylation: The secondary amine group of N-methylglucamine can be selectively alkylated or acylated to create new derivatives. For example, N-alkylation has been performed using (perfluoroalkyl)propyl iodides in the presence of a base like potassium carbonate in boiling acetonitrile to yield fluorous chiral tertiary amines acs.org. Similarly, selective N-acylation can be achieved using various methods, including the use of fatty acid esters or mixed-anhydride protocols for the activation of carboxylic acids acs.orgeurekaselect.com. These reactions lead to the formation of N-methyl-N-acyl-D-glucamides, which have applications as surfactants acs.org.

Derivatives from Hydroxyl Groups: The multiple hydroxyl groups of N-methylglucamine can react to form acetals. For instance, the acetalization of N-acetyl-N-methyl-1-amino-1-deoxy-D-glucitol (a derivative of N-methylglucamine) with 1,1-dimethoxybenzaldehyde in the presence of an acid catalyst yields various O-benzylidene acetals researchgate.net.

Conjugates and Other Derivatives: N-methylglucamine can also be conjugated to larger molecules. For example, it has been attached to the upper rim of calix eurekaselect.comresorcinarene macrocycles through a Mannich reaction with paraformaldehyde nih.govacs.org. This creates complex supramolecular structures with potential applications in biomedical fields nih.govacs.org.

Table 2: Selected Synthetic Reactions for N-Methylglucamine and its Derivatives

| Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product Type | Reference(s) |

| Reductive Amination | D-Glucose, Methylamine | Hydrogen, Nickel catalyst | N-Methylglucamine | jocpr.comresearchgate.netmedkoo.comgoogle.com |

| Reductive Amination | D-Sorbitol, Methylamine | Hydrogen, Catalyst, High temperature and pressure | N-Methylglucamine | google.com |

| N-Alkylation | N-Methylglucamine, (Perfluoroalkyl)propyl iodide | Potassium carbonate, Acetonitrile | Fluorous chiral tertiary amines | acs.org |

| N-Acylation | N-Methylglucamine, Fatty acid ester or activated carboxylic acid | Base or mixed-anhydride protocol | N-Methyl-N-acyl-D-glucamides | acs.orgeurekaselect.com |

| Acetal Formation | N-acetyl-N-methyl-1-amino-1-deoxy-D-glucitol, 1,1-Dimethoxybenzaldehyde | Acid catalyst | O-benzylidene acetals | researchgate.net |

| Mannich Reaction | N-Methylglucamine, Paraformaldehyde, Calix eurekaselect.comresorcinarene | Heat | Calixarene-N-methylglucamine conjugates | nih.govacs.org |

Green Chemistry Approaches in Meglumine Synthesis

The traditional synthesis of meglumine involves the condensation of glucose with monomethylamine to form a Schiff's salt, followed by catalytic hydrogenation. patsnap.comgoogle.com While effective, this process often relies on catalysts like Raney nickel and requires specific solvent conditions. patsnap.com Research into green chemistry has prompted the exploration of more environmentally benign and efficient synthesis methods.

Green chemistry principles focus on reducing waste, minimizing energy consumption, and using safer, renewable materials. jocpr.commdpi.com In the context of meglumine and related syntheses, these principles are applied through the use of eco-friendly catalysts and solvents. Meglumine itself is recognized as a biodegradable and biocompatible organo-catalyst, often used in aqueous media for various organic transformations, highlighting its alignment with green chemistry principles. acs.orgnih.govtandfonline.com

Recent approaches focus on improving the efficiency and environmental profile of the catalytic hydrogenation step. One production process describes using a specific skeleton nickel catalyst prepared with an aluminum-nickel-chromium-rhodium alloy, which is purported to improve reaction speed and production efficiency. patsnap.comgoogle.com The use of water as a solvent is a key aspect of greener chemical processes, and meglumine's miscibility in water makes it a suitable candidate for such systems. acs.orgnih.gov The development of sustainable methodologies often involves optimizing reaction conditions to be milder and more energy-efficient, for example, by carrying out reactions at room temperature. acs.orgnih.gov

Key features of green protocols in related syntheses that can be applied to meglumine production include:

Mild reaction conditions nih.gov

High atom economy and low E-factor (Environmental Factor) acs.org

Use of universal green solvents like water tandfonline.com

Energy efficiency nih.gov

Operational simplicity and easy product isolation acs.org

Researchers have developed methods using non-toxic metals like manganese in combination with environmentally friendly water, which offers a more stable and less hazardous alternative to reactive metals such as lithium or magnesium traditionally used in some synthesis steps. europeanpharmaceuticalreview.com These advancements aim to make the production of compounds like meglumine more sustainable and economically viable.

Chemical Aspects of Tafamidis-Meglumine Salt Formation

Tafamidis meglumine is an organoammonium salt formed by the combination of tafamidis, a carboxylic acid, with one molar equivalent of meglumine (1-deoxy-1-(methylamino)-D-glucitol), an amino sugar that acts as an organic base. nih.gov This salt formation is a critical step in creating the final drug formulation. The process involves reacting tafamidis free acid with meglumine, often in a solution with suitable solvents, to facilitate the acid-base reaction and subsequent crystallization of the salt. google.comgoogle.com The resulting salt exhibits different physicochemical properties compared to the free acid form of tafamidis, which can be advantageous for pharmaceutical development. nih.gov

Characterization of Complex Formation

The formation of the tafamidis-meglumine salt results in a distinct crystalline structure that can be characterized by various analytical techniques. X-ray Powder Diffraction (XRPD) is a primary method used to identify the specific crystalline form, or polymorph, of the salt. For one crystalline form of tafamidis meglumine salt, designated as crystal formation E, characteristic peaks have been identified in its XRPD pattern. google.com

This specific crystal form is described as a hydrate, containing approximately 0.75 moles of water for every mole of the tafamidis meglumine salt. google.com The presence and precise location of peaks in the diffraction pattern are crucial for confirming the identity and purity of the crystalline salt form.

Table 1: Characteristic XRPD Peaks for Tafamidis Meglumine Salt Crystal Formation E

| 2θ Angle (°) (± 0.2°) |

| 8.9 |

| 17.7 |

| 19.5 |

| 22.5 |

| 23.8 |

| 28.2 |

Data sourced from patent CN107344927A. google.com

The characterization of the salt is essential to ensure consistency in the solid-state properties of the active pharmaceutical ingredient, which can influence its stability and bioavailability.

Role of Meglumine as a Counter-ion in Chemical Formulation Research

Meglumine is a versatile excipient in pharmaceutical formulations, serving as an effective counter-ion for acidic active pharmaceutical ingredients (APIs) like tafamidis. clariant.com The selection of a suitable counter-ion is a critical factor in drug development, as it can significantly enhance the solubility, stability, and bioavailability of the API. pagesuite.com

The primary roles of meglumine as a counter-ion include:

Solubility Enhancement: Many new drug candidates are weak acids with poor aqueous solubility. Forming a salt with an organic base like meglumine can substantially increase the solubility of these anionic drugs. clariant.compagesuite.com Meglumine, with a pKa of 8.03, is particularly effective for this purpose. pagesuite.com

pH Adjustment: Meglumine is an organic base and can be used to adjust the pH of formulations. clariant.com

The interaction between the counter-ion and the API is significant, and therefore, the quality and purity of the meglumine used are critical. pagesuite.com Because the counter-ion is considered part of the API from a regulatory standpoint, it must be manufactured under stringent quality guidelines. Compared to inorganic counter-ions like sodium, which are derived from strong bases, the weaker basicity of meglumine can be advantageous for enhancing the solubility of weak acid APIs. pagesuite.com This makes meglumine a valuable tool for formulators working to overcome the challenges posed by poorly soluble drug compounds.

Molecular Mechanisms of Action: Tafamidis Transthyretin Interactions

Binding Affinity and Selectivity Studies

Tafamidis (B1682582) demonstrates a high affinity and selectivity for transthyretin. nih.gov It binds to the two thyroxine-binding sites on the TTR tetramer, which are typically unoccupied. nih.govrcsb.orgresearchgate.net This binding is crucial for stabilizing the weaker dimer-dimer interface, thereby inhibiting the dissociation that leads to amyloidogenesis. nih.govresearchgate.net Studies have shown that tafamidis is effective in stabilizing both wild-type TTR and various patient-derived amyloidogenic TTR variants. nih.govnih.gov Even the occupation of a single binding site is considered sufficient to kinetically stabilize the tetrameric structure of TTR. nih.gov

The interaction between tafamidis and the two thyroxine-binding sites on the TTR tetramer exhibits negative cooperativity. nih.govnih.govrcsb.orgresearchgate.net This means that the binding of the first tafamidis molecule to one site reduces the affinity for a second molecule to bind at the other site.

Two primary methods have been employed to determine the dissociation constants (Kd) for this interaction: analysis of subunit exchange time courses and isothermal titration calorimetry (ITC). nih.gov

Subunit Exchange Analysis: This method yielded dissociation constants of approximately 2 nM for the first binding site (Kd1) and 154 nM for the second binding site (Kd2). nih.govresearchgate.net

Isothermal Titration Calorimetry (ITC): ITC experiments provided similar results, with a Kd1 of 3 nM and a Kd2 of 278 nM. nih.gov The binding isotherm generated from ITC data is best fitted by a model that accounts for negative cooperativity. nih.gov

Despite the slight quantitative differences between the methods, they are in good energetic agreement. nih.gov The data confirms that tafamidis binds with high affinity to the first site and with a still significant, though lower, affinity to the second site. nih.govnih.govrcsb.orgresearchgate.netnih.gov

| Method | Kd1 (First Binding Site) | Kd2 (Second Binding Site) |

|---|---|---|

| Subunit Exchange Analysis | ~2 nM | ~154 nM |

| Isothermal Titration Calorimetry (ITC) | 3 nM | 278 nM |

Structural Basis of Transthyretin Tetramer Stabilization

The kinetic stabilization of the TTR tetramer by tafamidis is fundamentally a result of specific structural interactions at the dimer-dimer interface. nih.govresearchgate.net X-ray crystallography has provided high-resolution insights into how tafamidis binding reinforces this interface, preventing the dissociation that is a prerequisite for amyloid fibril formation. nih.govrcsb.org

The crystal structure of wild-type human TTR in complex with tafamidis has been solved to a resolution of 1.3 Å, providing a detailed view of the binding interactions (PDB ID: 3TCT). nih.govrcsb.orgnih.govresearchgate.net This high-resolution structure allows for the unambiguous placement of the tafamidis molecule within the two thyroxine-binding sites located at the dimer-dimer interface. nih.govresearchgate.net

Another relevant crystal structure is that of the human TTR variant A97S in complex with tafamidis (PDB ID: 8YQD), which has been determined at a resolution of 1.69 Å. rcsb.orgpdbj.org This structure demonstrates that tafamidis effectively binds to the thyroxine-binding sites of this variant as well, highlighting its broad applicability across different TTR mutations. rcsb.org

| PDB ID | Description | Resolution |

|---|---|---|

| 3TCT | Structure of wild-type TTR in complex with tafamidis | 1.30 Å |

| 8YQD | Crystal structure of human transthyretin variant A97S in complex with tafamidis | 1.69 Å |

Tafamidis binds selectively to the two identical, normally unoccupied thyroxine-binding sites of the TTR tetramer. ahajournals.orgnih.govdrugs.com These binding sites are characterized by several halogen-binding pockets (HBPs), which accommodate the halogen atoms of the natural ligand, thyroxine. nih.govacs.org

The structure of the tafamidis-TTR complex reveals that the 3,5-dichloro substituents on one of the phenyl rings of tafamidis occupy the two symmetrical inner halogen-binding pockets, HBP3 and HBP3'. nih.govresearchgate.netacs.org The benzoxazole (B165842) ring of the molecule is positioned within the hydrophobic environment of HBP1, HBP1', HBP2, and HBP2'. nih.govacs.org This precise positioning within the binding pockets is critical for the high-affinity interaction and the resulting stabilization of the TTR tetramer.

The binding of tafamidis within the thyroxine-binding pocket is further stabilized by interactions with specific amino acid residues. The meta-carboxylate substituent on the benzoxazole ring of tafamidis extends toward the periphery of the binding site. nih.gov In this position, it engages in water-mediated hydrogen bonds with the side chains of Lysine 15 (Lys15 and Lys15') and Glutamic acid 54 (Glu54 and Glu54') of the TTR protein. nih.govresearchgate.netresearchgate.net

While these solvated hydrogen bonds are a consequence of the binding event rather than a primary driving force, the combination of these polar interactions with the hydrophobic interactions within the halogen-binding pockets appears to bridge the adjacent dimers of the TTR tetramer. nih.gov This bridging action is what kinetically stabilizes the tetramer against dissociation. nih.gov The interaction with Lys15, in particular, is a key feature, as the terminal amino group of this residue is located at the entrance to the binding site. nih.govpnas.org The orientation of the carboxylate group of tafamidis towards Lys15 and Glu54 is a common feature observed in the binding of TTR stabilizers. researchgate.netresearchgate.net

Allosteric Modulation of TTR Quaternary Structure by Tafamidis

The binding of tafamidis occurs with negative cooperativity, with dissociation constants (Kds) of approximately 2 nM and 200 nM for the two sites. nih.govpnas.org This indicates that the binding of the first tafamidis molecule influences the affinity of the second binding site. This allosteric modulation is crucial for the kinetic stabilization of the TTR tetramer. nih.govpnas.org By stabilizing the native tetrameric conformation, tafamidis prevents its dissociation into monomers, which is the rate-limiting step in the formation of amyloid fibrils. nih.govpnas.orgahajournals.org

Kinetic Stabilization of Transthyretin

Tafamidis is a kinetic stabilizer of the TTR protein. nih.govnih.gov Its primary mechanism of action is to bind to the native tetrameric form of TTR and increase the energy barrier for tetramer dissociation. pnas.org This stabilization slows down the process of amyloidogenesis, the formation of harmful amyloid fibrils. pnas.orgnih.gov

Inhibition of Tetramer Dissociation and Monomer Misfolding

The dissociation of the TTR tetramer into its constituent monomers is a critical step in the pathway to amyloid fibril formation. patsnap.comrsc.org Once dissociated, the monomers can misfold and aggregate into soluble oligomers, protofibrils, and ultimately, insoluble amyloid fibrils. patsnap.com Tafamidis effectively inhibits this initial dissociation step. ahajournals.orgpatsnap.com

By binding to the thyroxine-binding sites, tafamidis strengthens the interactions at the dimer-dimer interface, which is the weakest point of the tetramer. sciencedaily.comnih.govpnas.org This stabilization significantly reduces the rate of tetramer dissociation. For instance, in the presence of a 1:1 molar ratio of tafamidis to TTR tetramer, only 33% of the tetramer dissociates after 72 hours, whereas at a 2:1 ratio, less than 3% dissociates. pnas.org This demonstrates a dose-dependent kinetic stabilization of the tetramer. pnas.org By preventing the formation of amyloidogenic monomers, tafamidis effectively halts the amyloid cascade at its earliest stage. nih.govpatsnap.com

Stabilization of Wild-Type and Amyloidogenic Mutant TTR Variants (e.g., V30M, V122I, A97S)

Tafamidis has been shown to stabilize both wild-type (WT) TTR and a wide range of amyloidogenic mutant TTR variants. nih.gove-jcpp.org This broad efficacy is crucial, as over 100 different mutations in the TTR gene are known to cause hereditary amyloidosis. sciencedaily.com

Studies have demonstrated the ability of tafamidis to stabilize some of the most clinically significant mutants, including V30M and V122I, with potency and efficacy comparable to that for WT-TTR. nih.govresearchgate.net The half-maximal effective concentration (EC50) for inhibiting fibril formation for these variants is achieved at a tafamidis-to-TTR tetramer molar ratio of less than one. nih.govresearchgate.net

Furthermore, tafamidis has been shown to effectively stabilize TTR in plasma from patients with various non-Val30Met mutations. epa.govnih.govresearchgate.net In one study, tafamidis stabilized TTR in 36 out of 37 studied genotypes, including the A97S variant, which is prevalent in East Asia. nih.govnih.govfapnewstoday.com This indicates that the stabilizing effect of tafamidis is not limited to specific mutations but is a general mechanism applicable to a broad spectrum of TTR variants. sciencedaily.come-jcpp.org

Mechanisms of Inhibiting Amyloid Fibril Formation

The primary mechanism by which tafamidis inhibits amyloid fibril formation is through the kinetic stabilization of the TTR tetramer. nih.govnih.gov By preventing the dissociation of the tetramer into monomers, tafamidis effectively removes the substrate required for amyloidogenesis. patsnap.com The process of TTR amyloid fibril formation is a multi-step cascade that begins with tetramer dissociation, followed by monomer misfolding and subsequent aggregation. rsc.org

Tafamidis intervenes at the very first and rate-limiting step of this cascade. pnas.orgahajournals.org The stabilization of the native tetrameric state raises the activation energy for dissociation, thereby dramatically slowing down the entire process. pnas.org It has been shown that even substoichiometric amounts of tafamidis can significantly inhibit fibril formation, with the binding of just one ligand being sufficient to kinetically stabilize the tetramer. nih.gov This efficient inhibition of the amyloid cascade is the basis for the therapeutic effect of tafamidis in transthyretin amyloidosis. pnas.orgrsc.org

Comparative Molecular Interaction Studies with Other TTR Stabilizers

Comparison with Diflunisal Binding Mechanisms

Diflunisal is another small molecule that acts as a TTR stabilizer. nih.gov Like tafamidis, it binds to the thyroxine-binding sites of the TTR tetramer, thereby preventing its dissociation. nih.govnih.gov Both drugs can successfully complex to the thyroxine-binding site and kinetically stabilize TTR tetramers. nih.gov

Studies comparing the binding of tafamidis and diflunisal to the A97S-TTR mutant, a common variant in Taiwan, have shown that both compounds bind effectively to the two thyroxine-binding sites at the dimer-dimer interface. nih.govnih.gov This binding leads to a significant reduction in amyloid fibril formation for both drugs. nih.gov While both are effective TTR stabilizers, diflunisal is a nonsteroidal anti-inflammatory drug (NSAID), whereas tafamidis is a non-NSAID benzoxazole derivative. nih.govnih.gov This difference in their chemical nature may lead to different side-effect profiles, although their primary mechanism of TTR stabilization is similar. droracle.ai

Analysis of Novel Scaffold Interactions (e.g., Tolcapone (B1682975), mds84)

The success of TTR stabilization as a therapeutic strategy has spurred research into other molecules that can perform a similar function, including repurposed drugs and novel chemical scaffolds.

Tolcapone

Tolcapone is an FDA-approved drug used for the treatment of Parkinson's disease that has been repurposed as a potent TTR stabilizer. nih.govresearchgate.net Like tafamidis, tolcapone interacts with the thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure and thereby inhibiting amyloidogenesis. nih.govresearchgate.net Structural analyses from X-ray crystallography have suggested that tolcapone may dock more effectively into the TTR thyroxine-binding pocket than tafamidis. researchgate.netresearchgate.net It establishes stabilizing hydrogen bonds and hydrophobic interactions with residues within the binding site. nih.govresearchgate.net Due to its ability to cross the blood-brain barrier, tolcapone is being investigated as a potential therapeutic for forms of the disease that affect the central nervous system. nih.govmdpi.com

mds84

A different approach to TTR stabilization is represented by the compound mds84. Unlike tafamidis and tolcapone, which are monovalent ligands (binding to one site at a time), mds84 is a bivalent TTR ligand. nih.gov It is designed as a palindromic divalent ligand that can simultaneously occupy both thyroxine-binding sites of the TTR tetramer. nih.govresearchgate.net

This bivalent binding mechanism overcomes the negative cooperativity observed with monovalent agents. nih.gov By bridging both sites at once, mds84 creates a highly stable complex. researchgate.net In vitro studies have demonstrated that mds84 is a more potent TTR stabilizer compared to monovalent agents like tafamidis and tolcapone. nih.gov This enhanced stabilization is due to the allosteric structural effects caused by the occupation of both binding sites and the channel between them, creating a complex that is pseudo-irreversible under physiologic conditions. researchgate.net

| Compound | Binding Valency | Mechanism of Action | Key Differentiator |

|---|---|---|---|

| Tafamidis | Monovalent | Binds to one of two thyroxine-binding sites, exhibiting negative cooperativity. nih.govresearchgate.net | First-in-class approved TTR kinetic stabilizer. nih.govnih.gov |

| Tolcapone | Monovalent | Binds to thyroxine-binding sites; reported to dock efficiently within the pocket. researchgate.netresearchgate.net | Repurposed FDA-approved drug with blood-brain barrier permeability. nih.govmdpi.com |

| mds84 | Bivalent | Simultaneously binds both thyroxine-binding sites. nih.gov | Overcomes negative cooperativity, showing more potent in vitro stabilization. nih.govresearchgate.net |

Preclinical Investigation and Mechanistic Validation

In Vitro Assays for TTR Stabilization and Amyloidogenesis Inhibition

A suite of in vitro assays was employed to demonstrate and quantify the ability of tafamidis (B1682582) to bind to TTR, stabilize its native tetrameric structure, and inhibit the formation of amyloid fibrils. The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the amyloidogenic process. centerwatch.com Tafamidis was designed to slow this crucial step. rsc.org

To assess the kinetic stabilization of TTR under denaturing conditions, researchers utilized urea-induced dissociation assays. In this method, high concentrations of urea (B33335) are introduced to promote the dissociation of the TTR tetramer, a prerequisite for the unfolding of its β-sheet-rich structure. The rate of this dissociation and subsequent unfolding can be monitored using techniques like far-UV circular dichroism spectroscopy.

Studies demonstrated that tafamidis confers a dose-dependent stabilization of the TTR tetramer. For instance, in one set of experiments, in the absence of the stabilizer, TTR tetramers would dissociate under urea stress. However, the presence of tafamidis at a 1:1 molar ratio with TTR resulted in only 33% of the tetramer dissociating over a 72-hour period. When the tafamidis concentration was doubled, less than 3% of the tetramers dissociated, clearly indicating a potent, dose-dependent kinetic stabilization.

Table 1: Effect of Tafamidis on Urea-Induced TTR Dissociation

| Tafamidis:TTR Molar Ratio | TTR Tetramer Dissociation (%) after 72h |

|---|---|

| 0 (Control) | ~100% |

| 1:1 | ~33% |

| 2:1 | <3% |

Data are illustrative based on published findings.

The process of TTR amyloidogenesis can be initiated in vitro by creating an acidic environment (e.g., pH 4.4), which promotes tetramer dissociation and the misassembly of monomers into amyloid fibrils. Tafamidis has been shown to be a potent inhibitor of this process in a dose-dependent manner. By incubating purified TTR homotetramers (both wild-type and pathogenic variants) with varying concentrations of tafamidis under acidic conditions, researchers could quantify the inhibition of fibril formation. The extent of amyloidogenesis is typically measured by assessing the turbidity of the solution. These assays have consistently demonstrated that tafamidis effectively inhibits fibril formation for wild-type TTR as well as for clinically significant amyloidogenic mutants like V30M and V122I.

To evaluate TTR tetramer stability under more physiologically neutral conditions (e.g., pH 7.0), subunit exchange assays were performed. This technique involves mixing two populations of TTR homotetramers: one that is untagged and another that is labeled (e.g., with a FLAG-tag). The rate at which subunits are exchanged between these two populations is a direct measure of the tetramer dissociation rate. A kinetic stabilizer like tafamidis is expected to slow this exchange.

Experiments revealed that in the absence of tafamidis, subunit exchange could be nearly 70% complete within 24 hours. In stark contrast, at a 1:1 molar ratio of tafamidis to TTR, the fraction of exchange was reduced to just 15% over the same period. At slightly higher molar ratios, the fraction of exchange remained below 10% even after 11 days, confirming that tafamidis dramatically decreases the rate of tetramer dissociation at physiologic pH.

Table 2: Tafamidis-Mediated Inhibition of TTR Subunit Exchange

| Condition | Time Point | Fraction of Subunit Exchange (%) |

|---|---|---|

| Control (No Tafamidis) | 24 hours | ~70% |

| Tafamidis (1:1 molar ratio) | 24 hours | ~15% |

| Tafamidis (1.5:1 molar ratio) | 11 days | <10% |

Data are illustrative based on published findings.

Turbidity and Thioflavin T (ThT) fluorescence assays are standard methods for quantifying the formation of amyloid aggregates over time. Turbidity measurements detect light scattering from large, insoluble fibrillar aggregates. ThT is a dye that intercalates with the β-sheet structures characteristic of amyloid fibrils, resulting in a significant increase in its fluorescence emission. Both methods are used to monitor the kinetics of TTR aggregation. Studies consistently show that tafamidis effectively inhibits TTR aggregation, as evidenced by a significant reduction in both turbidity and ThT fluorescence signals in a dose-dependent manner.

Ex Vivo Studies Using Biological Samples (Non-Human)

While specific non-human ex vivo studies are less detailed in readily available literature, the principles have been extensively applied using human plasma, which serves as a strong surrogate. In these experiments, plasma from individuals is incubated with tafamidis. The stability of the TTR tetramer is then challenged, typically using urea, and the amount of remaining intact tetramer is quantified. These studies have demonstrated that tafamidis effectively stabilizes a wide variety of TTR tetramers, including those composed of wild-type and numerous mutant subunits, within the complex biological milieu of plasma. This confirmed that the stabilizing activity observed in purified protein assays translates to a more physiologically relevant environment.

Animal Model Research for Understanding Tafamidis Effects

The preclinical development of tafamidis faced a challenge due to the lack of an animal model that fully replicated the pathology of human TTR amyloid polyneuropathy. rsc.org However, research in transgenic mouse models expressing human TTR variants has been crucial for in vivo proof-of-concept. These models allowed for the assessment of TTR stabilization in a living organism. Administration of tafamidis to these animals demonstrated effective stabilization of the circulating TTR tetramers. Subsequent analysis of tissues in these models provided evidence that this stabilization could lead to a reduction in the deposition of amyloid fibrils, validating the therapeutic strategy of kinetic stabilization in vivo and paving the way for clinical trials in humans. nih.gov

Studies in Transgenic Murine Models of Transthyretin Amyloidosis (e.g., hTTR V30M HSF1 mice)

The preclinical efficacy of tafamidis has been evaluated in transgenic murine models designed to replicate key aspects of human transthyretin amyloidosis (ATTR). A notable model used in these investigations is the hTTR V30M HSF1+/- mouse. nih.gov This model is created by crossing transgenic mice that express the human TTR V30M mutation with mice that are deficient in heat shock transcription factor 1 (Hsf1). nih.gov This genetic background accelerates the deposition of both non-fibrillar and fibrillar TTR in tissues such as the gastrointestinal tract, sciatic nerve, and dorsal root ganglia, mimicking the early stages of TTR aggregation and deposition seen in patients. nih.govtandfonline.com

In studies utilizing this model, aged (e.g., 15-month-old) hTTR V30M HSF1+/- mice were administered tafamidis to assess its effect on the transthyretin tetramer. tandfonline.com The primary mechanism of tafamidis is to bind to the thyroxine-binding sites of the TTR tetramer, kinetically stabilizing it and preventing its dissociation into monomers, which is the rate-limiting step in the amyloid cascade. nih.govnih.govnih.gov Investigations confirmed that administration of tafamidis to these mice resulted in the successful stabilization of serum TTR tetramers. tandfonline.com This model, by recapitulating the initial pathological steps and the spatial pattern of TTR deposition observed in ATTR Val30Met patients, serves as a valuable tool for evaluating therapeutic agents that target TTR stabilization. tandfonline.com

Evaluation of TTR Deposit Regression in Preclinical Models

A critical aspect of preclinical evaluation is determining whether a therapeutic agent can not only prevent new amyloid deposits but also facilitate the regression of existing ones. Studies in the hTTR V30M Hsf1+/- mouse model have demonstrated that the TTR stabilizer, tafamidis, led to the regression of TTR deposits across a range of affected tissues. nih.gov

By stabilizing the TTR tetramer in the bloodstream, tafamidis is thought to shift the equilibrium between circulating TTR and deposited TTR aggregates. This shift favors the clearance of pre-existing, non-fibrillar deposits from the tissues. tandfonline.com Immunohistochemical analysis of tissues from treated mice confirmed a reduction in TTR load, supporting the hypothesis that stabilizing the native TTR tetramer can lead to the resolution of tissue pathology. nih.govfrontiersin.org

Table 1: Summary of Tafamidis Effects on TTR Deposits in hTTR V30M HSF1+/- Mice

| Parameter | Observation in Preclinical Model | Reference |

|---|---|---|

| Therapeutic Approach | TTR Tetramer Stabilization | tandfonline.com |

| Compound | Tafamidis | nih.govtandfonline.com |

| Effect on TTR Deposits | Facilitated regression of existing TTR deposits | nih.gov |

| Affected Tissues | Various tissues, including the gastrointestinal tract and peripheral nervous system | tandfonline.comfrontiersin.org |

Comparison with Other Therapeutic Modalities in Animal Models (e.g., RNAi)

To contextualize the efficacy of TTR stabilization, preclinical studies have compared tafamidis with other therapeutic strategies, such as RNA interference (RNAi). tandfonline.com RNAi technology aims to treat ATTR amyloidosis by silencing the hepatic gene expression of TTR, thereby reducing the systemic levels of the amyloid precursor protein. researchgate.net

Table 2: Comparative Efficacy of Tafamidis vs. RNAi in hTTR V30M HSF1+/- Mice

| Therapeutic Modality | Mechanism of Action | Observed Outcome on TTR Deposit Regression | Reference |

|---|---|---|---|

| Tafamidis | TTR Tetramer Stabilization | Facilitated regression of TTR deposits. | nih.gov |

| RNAi (siRNA) | Hepatic TTR Gene Silencing | Resulted in greater regression of TTR deposits across a broader range of tissues compared to tafamidis. | tandfonline.comresearchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Methylglucamine |

| Tafamidis |

| Tafamidis meglumine (B1676163) |

Applications of N Methylglucamine in Chemical Research and Beyond Tafamidis

N-Methylglucamine as a Catalyst in Organic Synthesis

N-methylglucamine has gained recognition as an efficient, biodegradable, and versatile organocatalyst. semanticscholar.orgtandfonline.com Its low cost, low toxicity, non-corrosive nature, and biocompatibility make it an attractive alternative to conventional catalysts. rgmcet.edu.in The presence of both an amino group and several hydroxyl groups allows it to activate both electrophilic and nucleophilic reactants, often through hydrogen bonding, which helps to stabilize intermediates and transition states during a reaction. rgmcet.edu.inrhhz.net

Biodegradable Organo-catalysis in Multicomponent Reactions

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains most, if not all, of the atoms of the starting materials. rhhz.netuniba.it These reactions are highly valued for their efficiency and atom economy. N-methylglucamine has proven to be an effective biodegradable catalyst for various MCRs. semanticscholar.org It facilitates complex molecular constructions under mild conditions, often at room temperature. rhhz.netnih.gov Its ability to function in environmentally benign solvents like water and ethanol further enhances its profile as a green catalyst. tandfonline.comnih.gov The catalyst's miscibility in these solvents can also simplify its recovery and reuse for multiple reaction cycles, adding to the sustainability of the process. nih.gov

Synthesis of Heterocyclic Compounds (e.g., dihydropyranopyrazoles, aminopyrans, indenoindolones)

N-Methylglucamine's catalytic activity is particularly notable in the synthesis of diverse heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

Pyrazole Derivatives: Meglumine (B1676163) efficiently catalyzes the one-pot, five-component reaction of reactants including hydrazine, ethyl acetoacetate, and aryl aldehydes to produce novel pyrazolo[3,4-b]pyridin-6-amines in excellent yields. rhhz.net It has also been used in four-component reactions to create tricyclic fused pyrazolopyranopyrimidines in aqueous media. researchgate.net

Aminopyrans: An efficient one-pot, three-component synthesis of functionalized 2-amino-4H-pyrans is achieved using meglumine as a catalyst. nih.govacs.org This reaction condenses a broad range of aldehydes with C-H activated compounds and alkylmalonates, providing a rapid method for building libraries of pyran derivatives. nih.govacs.org

Indenoindolones: A modified form, meglumine sulfate, has been synthesized and characterized for its catalytic potential in preparing indeno[1,2-b]indole-9,10-dione derivatives, a class of nitrogen-containing heterocycles known as indenoindolones. This method is noted for its exceptional yields and rapid reaction times.

Table 1: N-Methylglucamine-Catalyzed Synthesis of Heterocyclic Compounds This is an interactive table. You can sort and filter the data.

| Heterocycle Class | Reaction Type | Key Reactants | Solvent | Key Advantage | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | 5-Component | Hydrazine, Ethyl acetoacetate, Aryl aldehydes | Ethanol | Room temperature, simple workup | Excellent | rhhz.net |

| 2-Amino-4H-pyrans | 3-Component | Aldehydes, Malononitrile, C-H activated compounds | Not specified | High to excellent yields | High | nih.govacs.org |

| Indenoindolones | Condensation | Isatin, Indan-1,3-dione | Not specified | Rapid reaction time | Exceptional | |

| Pyrazolopyranopyrimidines | 4-Component | Ethyl acetoacetate, Hydrazine, Aldehydes, Barbituric acid | Water | Green solvent, reusable catalyst | Good to excellent | researchgate.net |

| 1,1-Dihomoarylmethanes | Pseudo 3-Component | Dimedone, Aldehydes | Aq. Ethanol | Reusable media, energy efficient | Good to excellent | nih.gov |

Green Chemistry Principles in Catalytic Reactions

The use of N-methylglucamine as a catalyst aligns with several core principles of green chemistry. rgmcet.edu.innih.gov Its status as a biodegradable, naturally derived substance presents a sustainable alternative to heavy metal or corrosive acid/base catalysts. tandfonline.comrgmcet.edu.in

Key green advantages of meglumine-catalyzed reactions include:

High Atom Economy: As demonstrated in multicomponent reactions, the final products incorporate the majority of the atoms from the starting materials, minimizing waste. rhhz.netnih.gov

Use of Safer Solvents: Many syntheses are performed in water or ethanol, reducing the reliance on volatile and toxic organic solvents. tandfonline.comrhhz.net

Energy Efficiency: Reactions are often conducted at room temperature, which significantly lowers energy consumption compared to methods requiring heating. rhhz.netnih.gov

Catalyst Reusability: The catalyst can often be recovered and reused for several cycles without a significant drop in performance, making the process more cost-effective and sustainable. rgmcet.edu.innih.gov

Functionalization and Material Science Applications of N-Methylglucamine Derivatives

Beyond its catalytic role, the chemical structure of N-methylglucamine makes it an ideal functional group for modifying polymers and creating advanced materials with specific properties.

Development of Cellulose-Based Derivatives for Adsorption Applications (e.g., Boron Removal)

The cis-diol groups within the N-methylglucamine structure have a high affinity and selectivity for boric acid and borates, making it a key component in materials designed for boron removal from water. To create effective adsorbents, N-methylglucamine is chemically grafted onto polymer backbones.

Cellulose-based derivatives have been synthesized by reacting N-methylglucamine with cellulose that has been pre-treated with vinyl monomers containing epoxy groups. The resulting N-methylglucamine-type cellulose derivatives, available in powder and fiber forms, show excellent performance in boron adsorption. While their total adsorption capacity is comparable to commercial polystyrene-based resins, the cellulose derivatives exhibit a significantly faster adsorption rate. This kinetic advantage allows for the treatment of large quantities of wastewater at higher flow rates. Furthermore, the adsorbed boron can be quantitatively recovered using a dilute acid wash, allowing the adsorbent material to be regenerated and reused.

Research into Meglumine-Based Supramolecular Assemblies for Controlled Release (focus on chemical principles, not clinical)

Supramolecular chemistry involves the spontaneous assembly of molecules into ordered structures through non-covalent interactions. mdpi.com Meglumine has been used as a building block for creating such assemblies.

Research has shown that meglumine can form ion-pairing adducts with organic acids, such as oleic acid and stearic acid. These "supra-amphiphiles" can then self-assemble in water into complex structures. The nature of the assembly is dictated by the chemical properties of the components:

Meglumine-oleic acid (MEG-OA) adducts, due to the curvature of the unsaturated oleic acid chain, tend to form hexagonal liquid crystals in water.

Meglumine-stearic acid (MEG-SA) adducts, with their straight saturated chains, self-assemble into a lamellar polymeric network.

The stability of these structures is governed by a balance of non-covalent forces, including hydrophobic interactions between the fatty acid chains and extensive hydrogen bonding between the hydroxyl groups of meglumine and surrounding water molecules. These meglumine-based systems demonstrate how fundamental chemical principles can be used to design self-assembling materials with potentially tunable structural and mechanical properties.

Research on N-Methylglucamine Salts and Complexes

N-Methylglucamine (also known as meglumine) is a versatile organic compound derived from glucose. Its structure, featuring a linear six-carbon chain with five hydroxyl groups and a secondary amine, makes it a polyhydroxy base capable of engaging in various chemical interactions. This has led to its widespread use in pharmaceutical formulations, not only as a pH-adjusting excipient but also as a counter-ion to form stable and soluble salts with acidic active pharmaceutical ingredients (APIs). Research has particularly focused on its ability to form stable complexes and enhance the physicochemical properties of other compounds.

N-Methylglucamine's array of electron-donating hydroxyl (-OH) and amino (-NH) groups allows it to act as a chelating agent, forming stable coordination complexes with various metal ions. chemicalbook.com A chelating agent is a polydentate ligand, meaning it can bind to a central metal ion at multiple points simultaneously, forming ring-like structures known as chelate rings. This phenomenon, known as the chelate effect, results in complexes that are significantly more stable than those formed with comparable monodentate ligands (ligands that bind at only one site). wikipedia.org

The stability of these complexes is quantified by the stability constant (K_f), which represents the equilibrium constant for the formation of the complex from its constituent metal ion and ligands in solution. wikipedia.orgresearchgate.net A higher stability constant indicates a more stable complex. researchgate.net

One of the most well-documented examples of N-Methylglucamine's chelating ability is its complexation with pentavalent antimony (Sb(V)) to form meglumine antimonate. This complex is a primary drug used in the treatment of leishmaniasis. nih.gov Structural studies using mass spectrometry have revealed that meglumine antimonate is not a simple salt but a complex mixture of oligomeric species. nih.gov The primary moiety consists of two N-methylglucamine molecules complexed with one antimony atom (NMG-Sb-NMG), with evidence of larger structures containing up to four antimony atoms and five N-methylglucamine molecules. nih.gov The interaction involves the coordination of antimony with the hydroxyl groups of N-methylglucamine. nih.gov Research has also allowed for the estimation of the stability constant for the 1:1 Sb-meglumine complex, providing insight into the strength of this interaction. nih.gov

Beyond antimony, N-Methylglucamine is also utilized in ion-exchange resins specifically designed to chelate boron ions. chemicalbook.com This application leverages the ability of the polyol structure of meglumine to form stable esters with boric acid and borates, effectively sequestering them from solution.

| Metal Ion | Complex Formed | Key Research Finding | Estimated Stability Constant (K_f) |

|---|---|---|---|

| Antimony (Sb(V)) | Meglumine Antimonate | Forms a complex mixture of oligomers; primary moiety is NMG-Sb-NMG. Used as an antiprotozoal drug. nih.gov | 8,600 L·mol⁻¹ (for 1:1 Sb-meglumine complex at pD 5 and 37°C) nih.gov |

| Boron | Boron-Meglumine Complex | Used in ion-exchange resins for the selective chelation of boron ions. chemicalbook.com | Not specified in the provided context. |

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients, which can limit their oral bioavailability. mdpi.com N-Methylglucamine is widely employed as a salt-forming counter-ion to address this issue for acidic drugs. sigmaaldrich.comgoogle.com The formation of a meglumine salt can dramatically increase the solubility and dissolution rate of a compound, which are often the rate-limiting steps for absorption into the bloodstream. google.comresearchgate.net

Research has demonstrated the effectiveness of meglumine in enhancing the physicochemical properties of various compounds:

Meloxicam: In amorphous solid dispersions, meglumine was found to form a salt in situ with the anti-inflammatory drug meloxicam during the manufacturing process. This salt formation led to significantly improved chemical stability and maintained a state of supersaturation during dissolution, which is beneficial for absorption. researchgate.net

DRF-4367: For a poorly water-soluble anti-inflammatory molecule, DRF-4367, meglumine was used as a ternary component in a complex with 2-hydroxypropyl-β-cyclodextrin. The inclusion of meglumine improved solubilization efficiency and stability, which translated to enhanced oral bioavailability compared to the drug alone or a binary complex. nih.govresearchgate.net

Shellac: The solubility and stability of ammoniated shellac films, which have applications in pharmaceutical coatings, were enhanced through the formation of a composite salt with N-Methylglucamine. researchgate.net

In the context of Methylglucamine Orotate , while specific pharmacokinetic studies detailing the bioavailability enhancement are less common in the cited literature than for its magnesium or lithium counterparts, the underlying principle of its formation is well-established. Orotic acid is a key intermediate in the synthesis of pyrimidines and has been investigated for various therapeutic benefits, including memory improvement. nih.govnih.gov However, orotic acid itself is poorly soluble in water. researchgate.net

By forming a salt with N-Methylglucamine, a highly water-soluble and basic compound, the resulting methylglucamine orotate is expected to have significantly improved solubility and dissolution characteristics. This strategy is a common and effective method to improve the bioavailability of poorly soluble acidic compounds. mdpi.com Studies on other orotate salts, such as lithium orotate, have suggested that the unique properties of the salt form can lead to different pharmacokinetics, improved potency, and better tolerability compared to other salt forms like lithium carbonate. nih.gov This supports the hypothesis that the choice of the counter-ion—in this case, meglumine—is critical for optimizing the therapeutic potential of the orotate moiety.

| Compound | Context | Observed Effect | Mechanism of Action |

|---|---|---|---|

| Meloxicam | Amorphous Solid Dispersion | Improved chemical stability and dissolution performance. researchgate.net | In situ salt formation. researchgate.net |

| DRF-4367 (weakly acidic NCE) | Ternary complex with cyclodextrin | Enhanced solubility, dissolution, and oral bioavailability. nih.govresearchgate.net | Improved complexation efficiency and stability. nih.govresearchgate.net |

| Ammoniated Shellac | Polymer Film | Enhanced solubility and stability. researchgate.net | Composite salt formation. researchgate.net |

| Orotic Acid (as Methylglucamine Orotate) | Salt Formation | Theoretically improves solubility and bioavailability of orotic acid. researchgate.net | Formation of a highly water-soluble salt from a poorly soluble acid. mdpi.comgoogle.com |

Advanced Analytical and Structural Methodologies in Compound Research

High-Resolution X-ray Crystallography for Ligand-Protein Complexes

High-resolution X-ray crystallography has been instrumental in elucidating the precise binding mechanism of tafamidis (B1682582) to its target protein, transthyretin (TTR). This technique provides a static, three-dimensional atomic-level snapshot of the ligand-protein complex, revealing critical details about the binding interface and the conformational changes induced by the ligand.

The crystal structure of tafamidis in complex with wild-type (WT) TTR has been solved to a resolution of 1.3 Å, which is, to date, the highest resolution for a TTR-ligand complex. nih.gov This high resolution allows for the unambiguous placement of tafamidis within the two thyroxine (T4) binding sites of the TTR tetramer. nih.govresearchgate.net Tafamidis binds at the weaker dimer-dimer interface, a crucial interaction for preventing the dissociation of the tetramer, which is the rate-limiting step in TTR amyloidogenesis. nih.govrcsb.org

The binding orientation shows the 3,5-dichloro substituents of tafamidis occupying two symmetrical halogen-binding pockets (HBPs 3 and 3') located within the inner binding cavity. nih.govresearchgate.net The benzoxazole (B165842) ring is positioned in the hydrophobic environment of other halogen binding pockets (HBP1, HBP1', HBP2, and HBP2'). researchgate.net The carboxylate group of tafamidis is oriented towards the entrance of the binding pocket, where it engages in water-mediated hydrogen bonds with the side chains of Lysine-15 (Lys15/15') and Glutamic acid-54 (Glu54/54') residues. nih.govresearchgate.net This binding mode effectively bridges the two TTR dimers (AB and A'B'), enhancing the stability of the tetrameric quaternary structure. nih.gov

Crystallographic studies have also been performed on tafamidis bound to amyloidogenic TTR mutants, such as V122I, confirming its ability to bind and stabilize these less stable variants. rcsb.org The structural insights gained from X-ray crystallography have been fundamental in understanding how tafamidis acts as a kinetic stabilizer, providing a rational basis for its mechanism of action in preventing the amyloid cascade. nih.govnih.gov

| PDB ID | TTR Variant | Resolution (Å) | Key Findings |

|---|---|---|---|

| 3TCT | Wild-Type | 1.30 | Tafamidis binds to the two T4 binding sites, stabilizing the weaker dimer-dimer interface. nih.govrcsb.org |

| 4HIS | V122I Mutant | 1.20 | Demonstrates binding and stabilization of a clinically significant amyloidogenic mutant. rcsb.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Binding Site Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the solution-state structure, dynamics, and interactions of tafamidis with transthyretin (TTR). Unlike the static picture from X-ray crystallography, NMR can detect subtle conformational changes and dynamic processes in the protein upon ligand binding. nih.govnih.gov

Studies using 2D TROSY HSQC spectra on ¹⁵N-labeled TTR have shown that the binding of tafamidis induces significant chemical shift perturbations (CSPs) in specific residues. researchgate.net These changes are observed not only in the residues lining the binding pocket but also in regions distant from it, indicating allosteric effects. nih.gov For instance, upon tafamidis binding to wild-type TTR, significant perturbations were noted for residues in the loop regions, such as those between residues 50-55. researchgate.net

NMR has been instrumental in characterizing the binding of tafamidis to pathogenic TTR mutants like Ala97Ser (A97S). researchgate.netresearchgate.net Comparative NMR studies show that the binding pattern of tafamidis to A97S-TTR is very similar to that of the wild-type protein, suggesting a conserved mechanism of stabilization. researchgate.net The technique can map the binding interface by identifying the amino acids whose NMR signals are most affected by the presence of the ligand. Residues with significantly perturbed signals are mapped onto the TTR structure to visualize the interaction surface. researchgate.net

Furthermore, NMR has been used to explore the dynamic exchange processes that underlie the negative cooperativity observed in tafamidis binding. nih.gov The binding of the first tafamidis molecule induces conformational changes in the TTR tetramer, which then influences the binding of the second molecule to the other available site. nih.gov These dynamic insights are crucial for a complete understanding of the stabilization mechanism, complementing the high-resolution structural data from crystallography. nih.gov

| TTR Variant | Significantly Perturbed Residues/Regions | Reference |

|---|---|---|

| Wild-Type | Residues 50-55, A19-A25, G53, L55-T59, K76, H88, E92-V94, N98 | researchgate.net |

| A97S Mutant | Binding pattern and perturbed residues closely resemble wild-type | researchgate.netresearchgate.net |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantify the thermodynamic parameters of tafamidis binding to transthyretin (TTR). By directly measuring the heat released or absorbed during the binding event, ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

ITC experiments have been crucial in demonstrating that tafamidis binds to the two available sites on the TTR tetramer with negative cooperativity. nih.govchemsrc.com This means the binding of the first ligand molecule to one site decreases the affinity for a second ligand molecule to bind to the other site. The dissociation constants determined for tafamidis binding to wild-type TTR are approximately 2 nM for the first, high-affinity site (Kd1) and approximately 200 nM for the second, lower-affinity site (Kd2). nih.govchemsrc.com More recent, precise estimates derived from simultaneously modeling ITC, subunit exchange, and albumin-binding data report Kd1 and Kd2 values of 5.08 nM and 203 nM, respectively. tandfonline.com

The experimental setup involves titrating a solution of tafamidis into a cell containing a known concentration of TTR, and the resulting heat changes are measured after each injection. nih.gov The data are then fit to a binding model to extract the thermodynamic parameters. ITC has been used to confirm the binding affinity of tafamidis to both wild-type and various mutant forms of TTR, such as L55P and D39Y, demonstrating its potential as a broad-spectrum TTR stabilizer. escardio.orgoup.comresearchgate.net This quantitative data is vital for structure-activity relationship (SAR) studies and for validating the efficacy of TTR stabilizers.

| Parameter | Value (High-Affinity Site) | Value (Low-Affinity Site) | Reference |

|---|---|---|---|

| Dissociation Constant (Kd1) | ~2 nM - 5.08 nM | - | nih.govchemsrc.comtandfonline.com |

| Dissociation Constant (Kd2) | - | ~200 nM - 203 nM | nih.govchemsrc.comtandfonline.com |

Spectroscopic Methods for Amyloid Fibril Detection (e.g., ThT Fluorescence, Turbidity)

Spectroscopic assays are fundamental tools for assessing the efficacy of tafamidis in inhibiting the formation of transthyretin (TTR) amyloid fibrils in vitro. These methods monitor the aggregation process under conditions that promote fibril formation, typically acidic pH, to evaluate how effectively a compound can stabilize the native TTR tetramer and prevent its misassembly. pnas.org

One of the most common methods is the Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure characteristic of amyloid fibrils. In a typical experiment, TTR is incubated under amyloidogenic conditions (e.g., pH 4.4) in the presence and absence of tafamidis. pnas.org The fluorescence intensity of ThT is measured over time, and a reduction in the fluorescence signal in the presence of tafamidis indicates inhibition of fibril formation. Studies have shown that tafamidis dose-dependently inhibits amyloidogenesis of wild-type TTR as well as the clinically significant V30M and V122I mutants. pnas.org The half-maximal effective concentration (EC₅₀) for this inhibition was found to be between 2.7 and 3.2 µM, which corresponds to a tafamidis:TTR molar ratio of less than one, suggesting that binding to just one site is sufficient for stabilization. pnas.orgresearchgate.net

Another widely used method is the turbidity assay. Protein aggregation leads to the formation of large, insoluble particles that scatter light, increasing the turbidity of the solution. This change can be monitored by measuring the optical density (OD) at a specific wavelength, such as 330 nm. researchgate.net A decrease in the measured turbidity in samples containing tafamidis compared to controls demonstrates the compound's ability to prevent the formation of large TTR aggregates. researchgate.net These spectroscopic techniques provide quantitative data on the inhibitory potency of tafamidis against TTR amyloid formation.

Mass Spectrometry-Based Approaches for Protein-Ligand Interaction and Stability

High-resolution mass spectrometry can be used in the characterization of the synthesized tafamidis compound itself. nih.govpnas.org In the context of the protein complex, native mass spectrometry can be employed to study the intact TTR tetramer with bound tafamidis molecules. This technique allows for the determination of the mass of the entire non-covalent complex, confirming the stoichiometry of ligand binding and the integrity of the tetrameric assembly in the presence of the drug.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful approach. It measures the rate of exchange of backbone amide hydrogens with deuterium (B1214612) in the solvent. Ligand binding typically protects residues at the binding interface from solvent exchange. By comparing the deuterium uptake of TTR in its free form versus its tafamidis-bound state, it is possible to map the binding site and identify allosteric conformational changes that alter the solvent accessibility of distant regions, reflecting the stabilizing effect of the drug on the protein's structure. iucr.org

Furthermore, mass spectrometry is a key technology for the detection and identification of TTR variants in clinical samples, which is essential for diagnosing hereditary amyloidosis. researchgate.net MS-based proteomics can also be used to quantify the levels of circulating TTR, which have been observed to increase in patients treated with tafamidis, likely reflecting the increased stability and reduced clearance of the stabilized tetramer. medscape.com

Future Directions and Emerging Research in Transthyretin Stabilization

Q & A

Basic Research Questions

Q. How should pharmacokinetic (PK) studies for tafamidis be designed to ensure robust data on drug exposure and metabolism?

- Methodological Answer : PK studies should incorporate population pharmacokinetic modeling to account for inter-individual variability, particularly in patients with renal/hepatic impairment. Use validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma concentration measurements. Stratify participants by disease severity (e.g., NYHA class) and genotype (wild-type vs. hereditary ATTR-CM) to assess covariates affecting drug clearance .

Q. What experimental approaches are recommended to evaluate the efficacy of tafamidis in reducing cardiac amyloid deposition?

- Methodological Answer : Cardiac magnetic resonance imaging (MRI) with extracellular volume fraction (ECV) quantification is a validated non-invasive method. Use standardized imaging protocols across study sites to ensure consistency. Baseline and follow-up ECV measurements should be performed at 12-month intervals, with analysis adjusted for covariates such as baseline ECV, age, and renal function .

Q. How can researchers assess the genotoxic potential of methylglucamine in preclinical studies?

- Methodological Answer : Conduct micronucleus (MN) assays in human lymphocyte cultures exposed to methylglucamine. Use stepwise logistic regression to compare MN frequency between exposed and control groups. Validate findings with the Mann-Whitney U test for non-parametric data, as demonstrated in clinical studies where post-exposure MN counts were significantly elevated (p < 0.05) .

Advanced Research Questions

Q. What statistical methods are optimal for resolving contradictions in tafamidis trial data, such as discrepancies in hospitalization reduction between subgroups?

- Methodological Answer : Apply inverse variance meta-analysis with random-effects models to pool data from heterogeneous cohorts (e.g., wild-type vs. hereditary ATTR-CM). Sensitivity analyses should exclude outliers, and subgroup analyses must pre-specify covariates (e.g., NYHA class, baseline NT-proBNP). For time-to-event data, use Cox proportional hazards models with competing risk adjustments .

Q. How should researchers design longitudinal studies to evaluate the impact of early tafamidis initiation on disease progression?

- Methodological Answer : Implement a stratified cohort design with matched controls (e.g., NYHA class I/II vs. III/IV). Primary endpoints should include annualized cardiovascular hospitalization days and all-cause mortality. Use mixed-effects models to analyze repeated measures (e.g., 6-minute walk distance, Kansas City Cardiomyopathy Questionnaire scores) while adjusting for dropouts and treatment adherence .

Q. What strategies mitigate limitations in retrospective analyses of tafamidis trials, such as unverified individual patient data (IPD)?